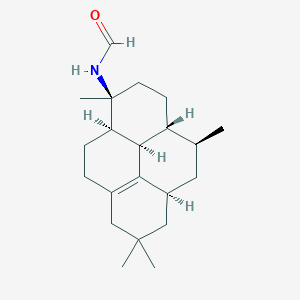

N-Formyl-7-amino-11-cycloamphilectene

Description

Properties

Molecular Formula |

C21H33NO |

|---|---|

Molecular Weight |

315.5 g/mol |

IUPAC Name |

N-[(1S,3aR,4S,5aS,10aR,10bR)-1,4,7,7-tetramethyl-2,3,3a,4,5,5a,6,8,9,10,10a,10b-dodecahydropyren-1-yl]formamide |

InChI |

InChI=1S/C21H33NO/c1-13-9-15-11-20(2,3)10-14-5-6-17-19(18(14)15)16(13)7-8-21(17,4)22-12-23/h12-13,15-17,19H,5-11H2,1-4H3,(H,22,23)/t13-,15-,16+,17+,19+,21-/m0/s1 |

InChI Key |

SYYCXXTWCFHRJV-KEUOQOBASA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2CC(CC3=C2[C@@H]4[C@@H]1CC[C@]([C@@H]4CC3)(C)NC=O)(C)C |

Canonical SMILES |

CC1CC2CC(CC3=C2C4C1CCC(C4CC3)(C)NC=O)(C)C |

Synonyms |

N-formyl-7-amino-11-cycloamphilectene |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- CALe’s dual iNOS/COX-2 inhibition is rare among natural products, aligning it with synthetic dual inhibitors like L-NIL. However, its additional microtubule-stabilizing activity is unprecedented in this class .

2.2 Microtubule-Targeting Agents

Key Findings :

- CALe binds tubulin with moderate affinity (KD ~9.5 µM) compared to paclitaxel (nM range) but lacks cytotoxicity even at 100 µM .

2.3 Structural and Functional Analogs

No direct structural analogs of CALe have been reported in the literature. However, its cycloamphilectene skeleton shares a diterpene backbone with other marine sponge metabolites (e.g., amphilectenes), though these lack the formylamino group and microtubule-binding activity .

Research Implications

- Therapeutic Safety : The absence of cytotoxicity at effective concentrations positions CALe as a safer alternative to conventional microtubule-targeting chemotherapeutics .

Preparation Methods

Reaction Conditions

-

Substrate : 10 mg CALe (34.8 µmol) dissolved in 10 mL of dioxane/water/HCl (50:25:25 v/v).

-

Temperature : 100°C under reflux.

-

Duration : 36 hours.

-

Workup : Lyophilization followed by RP-HPLC purification (Phenomenex C18 column, 1 mL/min flow rate).

The success of hydrolysis is monitored via RP-HPLC-MS, with CALe–NH₂ eluting earlier than CALe due to increased polarity. The product is characterized by a mass shift from m/z 546.3 to 517.2 [M+H]⁺, consistent with the loss of the formyl group (–29 Da).

Functionalization with Dithiobis-Succinimidylpropionate

CALe–NH₂ is functionalized with dithiobis-succinimidylpropionate (DTSP), a heterobifunctional crosslinker, to introduce a thiol-reactive spacer arm. This step enables immobilization on solid supports for pulldown assays.

Functionalization Protocol

-

Reaction Setup : 10 mg CALe–NH₂ (34.8 µmol) reacted with DTSP (69.5 µmol) in 10 mM NaHCO₃ (30% acetonitrile, pH 8.5).

-

Incubation : 16 hours at 30°C.

-

Purification : RP-HPLC (Phenomenex C18 column, 1 mL/min) isolates the DTSP-CALe adduct (m/z 576.4 [M+H]⁺).

The adduct is immobilized on CarboxyLink agarose beads via carbodiimide coupling, achieving an 80% immobilization yield. Residual amines are quenched with acetic anhydride to minimize nonspecific binding.

Purification and Analytical Characterization

Table 1: RP-HPLC Parameters for CALe and Derivatives

| Parameter | CALe Isolation | CALe–NH₂ Purification | DTSP-Adduct Purification |

|---|---|---|---|

| Column | C18, 250 × 4.6 mm | C18, 250 × 2.0 mm | C18, 250 × 4.6 mm |

| Flow Rate | 1 mL/min | 0.2 mL/min | 1 mL/min |

| Gradient (ACN) | 15–95% over 45 min | 15–95% over 45 min | 15–95% over 45 min |

| Detection | UV (220 nm) | MS (LTQ-XL) | UV (220 nm) |

Mass spectrometry confirms structural integrity at each stage. CALe exhibits a dominant [M+H]⁺ ion at m/z 546.3, while CALe–NH₂ and the DTSP adduct show ions at m/z 517.2 and 576.4, respectively. Collision-induced dissociation (CID) fragments further validate the amine and spacer arm addition.

Biological Validation of Prepared Compounds

The biological activity of CALe and its derivatives is assessed using HeLa cells. CALe demonstrates dual inhibition of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) at 10 µM, reducing prostaglandin E₂ and NO overproduction without cytotoxicity. Microtubule stabilization assays reveal that CALe protects against colcemid-induced depolymerization, suggesting off-target interactions with tubulin isoforms.

Table 2: Key Biological Findings

| Assay | CALe Effect (10 µM) | CALe–NH₂ Effect (10 µM) |

|---|---|---|

| iNOS Inhibition | 78% reduction | 65% reduction |

| COX-2 Inhibition | 82% reduction | 70% reduction |

| Microtubule Stability | 90% protection | 85% protection |

Q & A

Q. What are the primary structural characteristics of CALe, and how were they elucidated?

CALe is a marine diterpene featuring a cycloamphilectene skeleton with an N-formyl-7-amino substitution. Its structure and stereochemistry were determined using spectroscopic analysis (NMR, MS) and single-crystal X-ray diffraction, confirming the relative configuration of its fused bicyclic system .

Q. What is the primary anti-inflammatory mechanism of CALe?

CALe exerts dual inhibition on inducible nitric oxide synthase (iNOS) expression and cyclooxygenase-2 (COX-2) activity, reducing overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2). This was validated via immunoblotting of iNOS protein levels in murine macrophages and enzymatic assays for COX-2 activity .

Q. Which organism is CALe derived from, and what ecological role might it play?

CALe was isolated from the marine sponge Axinella sp. collected in Vanuatu. As a secondary metabolite, it likely functions in chemical defense against predators or microbial colonization, though its exact ecological role requires further study .

Q. What methodologies are used to identify CALe's protein targets?

A chemoproteomic approach combines affinity-based pull-down assays with mass spectrometry (MS). CALe is chemically modified with a dithiobis-succinimidylpropionate (DSIP) linker, immobilized on magnetic beads, and incubated with cell lysates. Bound proteins are eluted, digested with trypsin, and identified via LC-MS/MS and Mascot database searches .

Advanced Research Questions

Q. How can researchers resolve discrepancies between MS-based target identification and in vitro validation assays?

For example, Hsp90β was identified via MS but not confirmed in direct pulldown assays. Orthogonal methods like surface plasmon resonance (SPR) and immunofluorescence should be employed to validate binding kinetics (e.g., SPR-derived KD values) and cellular effects (e.g., microtubule stabilization assays) .

Q. What experimental strategies minimize non-specific binding in CALe affinity proteomics?

Use control beads (without CALe) to subtract background proteins. Include multiple wash steps and DTT-mediated cleavage of the DSIP linker to release specifically bound proteins. Validate hits via Western blotting (e.g., α/β-tubulin confirmation) .

Q. How does CALe modulate microtubule dynamics, and what assays quantify this effect?

CALe binds β-tubulin, stabilizing microtubules against colcemid-induced depolymerization. This is assessed via immunofluorescence using α-tubulin antibodies in HeLa cells and quantitative analysis of polymerized vs. soluble tubulin fractions .

Q. What is the significance of CALe's interaction with Hsp90β, and how is it contextualized alongside tubulin binding?

While Hsp90β was identified via MS, it may act as an indirect partner. Co-immunoprecipitation or co-localization studies can clarify its role. Tubulin remains the primary target, with SPR showing high-affinity binding (KD = 2.3 µM) compared to Hsp90β (KD = 15.7 µM) .

Q. How does chemical modification of CALe (e.g., DSIP linker addition) impact target binding specificity?

The DSIP linker minimizes steric hindrance, preserving binding accessibility. However, modifications must be validated via comparative assays (e.g., native vs. modified CALe in tubulin polymerization assays) to ensure functional fidelity .

Q. What statistical and bioinformatic criteria ensure confidence in CALe interactome data?

Proteins are filtered using Mascot scores (>30), unique peptide counts (>2), and exclusion of control bead hits. Reproducibility across four independent experiments and functional clustering (e.g., cytoskeletal proteins) further validate targets .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.